Dicyclohexyl peroxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1758-61-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
cyclohexylperoxycyclohexane |
InChI |
InChI=1S/C12H22O2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
FYLJKQFMQFOLSZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OOC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)OOC2CCCCC2 |
Other CAS No. |
1758-61-8 |
Synonyms |
dicyclohexyl peroxide |
Origin of Product |
United States |
Synthetic Methodologies for Dicyclohexyl Peroxides
Direct Synthesis Routes for Dicyclohexyl Peroxide and Analogs
Direct synthesis methods typically involve the reaction of a cyclohexyl-containing precursor, such as cyclohexanone (B45756) or cyclohexanol (B46403), with a peroxide source. The specific product obtained often depends on the reaction conditions and the stoichiometry of the reactants.
Synthesis from Cyclohexanone and Hydrogen Peroxide
The reaction between cyclohexanone and hydrogen peroxide is a primary route for producing several related peroxide compounds. This acid-catalyzed reaction involves a complex set of equilibria, and the final product distribution is sensitive to the conditions employed. acs.org The term "cyclohexanone peroxide" often refers generically to a mixture of these products. acs.org
One of the key products derived from this reaction is 1,1′-Dihydroxythis compound. wikipedia.org Further treatment of this intermediate with acid and additional hydrogen peroxide can lead to the formation of cyclic diperoxides. wikipedia.org Research has shown that under many conditions, the kinetic product is the trimeric cyclic peroxide (tricyclohexylidene peroxide), which can be converted to the more stable dimeric form (dicyclohexylidene peroxide). acs.org The synthesis is commonly performed in the presence of an acid catalyst, such as nitric acid, to facilitate the reaction. lookchem.com
| Reactants | Key Products | Reaction Conditions |
|---|---|---|
| Cyclohexanone, Hydrogen Peroxide | 1,1′-Dihydroxythis compound wikipedia.org | Acid-catalyzed |
| Cyclohexanone, Hydrogen Peroxide | Dicyclohexylidene peroxide (dimer) acs.org | Acid-catalyzed, thermodynamic product acs.org |
| Cyclohexanone, Hydrogen Peroxide | Tricyclohexylidene peroxide (trimer) acs.org | Acid-catalyzed, kinetic product acs.org |
Reaction of Carboxylic Acids with Hydrogen Peroxide in the Presence of Activating Reagents (e.g., N,N'-Dicyclohexylcarbodiimide)
A versatile method for preparing diacyl peroxides, which can be considered analogs of this compound, involves the condensation of carboxylic acids with hydrogen peroxide. This reaction is effectively promoted by activating reagents such as N,N'-Dicyclohexylcarbodiimide (DCC). acs.orgslideshare.net DCC acts as a dehydrating agent, facilitating the formation of the peroxide bond under mild, non-aqueous, and non-basic conditions. acs.org
The stoichiometry of the reaction for symmetrical diacyl peroxides is two equivalents of carboxylic acid, one equivalent of hydrogen peroxide, and two equivalents of DCC, which is converted into the byproduct N,N'-dicyclohexylurea. acs.org This methodology is also adaptable for the synthesis of unsymmetrical diacyl peroxides by reacting a mixture of a carboxylic acid and a peracid with DCC. acs.org
Formation from Cyclohexanol Derivatives and Peracids
Peroxides can be generated from cyclohexanol through oxidation processes. The noncatalytic oxidation of cyclohexanol at elevated temperatures (e.g., 130°C) can yield various hydroperoxide products, including 1-hydroxycyclohexyl hydroperoxide and cis- and trans- isomers of 2-, 3-, and 4-hydroxycyclohexyl hydroperoxides. researchgate.net
Furthermore, cyclohexanol can be oxidized to form a complex mixture of peroxide intermediates, with 1,1'-dihydroxythis compound being a major component. google.com These peroxide-containing mixtures can then be used as precursors for other chemical transformations, such as the synthesis of ε-caprolactone. google.com
Derivatization and Analog Formation Strategies
Beyond direct synthesis, this compound analogs can be formed through derivatization strategies. These methods often involve creating a peroxide core structure and subsequently modifying it to achieve the desired final compound.
Alkylation of Dihydroperoxides Followed by Hydrolysis
A robust strategy for the synthesis of primary and secondary alkyl hydroperoxides involves the two-fold alkylation of gem-dihydroperoxides (DHPs), followed by the hydrolysis of the resulting bisperoxyacetals. nih.govnih.gov This method utilizes 1,1-dihydroperoxides, which can be prepared from the corresponding ketones, such as 4-t-butylcyclohexanone. nih.gov
The DHP is first subjected to a double alkylation using electrophiles like alkyl triflates in the presence of a base such as potassium tert-butoxide. unl.edu This step forms a stable bisperoxyacetal intermediate. nih.gov Subsequent acidic deprotection of this intermediate cleaves the acetal (B89532) structure, yielding the desired alkyl hydroperoxide and regenerating the original ketone, which can be recovered. nih.govunl.edu
| Dihydroperoxide Source | Alkylation Reagent | Key Intermediate | Final Product Type |
|---|---|---|---|
| 4-t-butylcyclohexanone dihydroperoxide nih.gov | Alkyl triflates unl.edu | Bisperoxyacetal nih.gov | Alkyl hydroperoxide nih.gov |
| Cyclododecanone 1,1 dihydroperoxide nih.gov | Alkyl iodides (with Ag2O) unl.edu | Bisperoxyacetal unl.edu | Alkyl hydroperoxide unl.edu |
Catalytic Approaches in Peroxide Synthesis
Catalysis plays a significant role in improving the synthesis of peroxides by enhancing reaction rates and selectivity. For the synthesis of this compound and its analogs, both acid catalysts and specialized catalytic systems are employed.
As mentioned, the direct reaction of cyclohexanone with hydrogen peroxide is typically catalyzed by acids, with nitric acid being a documented example. lookchem.com In the realm of analog synthesis, catalytic systems have been developed for specific transformations. For instance, the oxidation of cyclohexylbenzene (B7769038) to cyclohexylbenzene-1-hydroperoxide can be selectively achieved using N-hydroxyphthalimide (NHPI) as a catalyst. researchgate.net This catalytic approach increases the rate of reaction and suppresses the formation of byproducts. researchgate.net While some catalytic systems involving cyclohexanone or cyclohexanol with hydrogen peroxide have been studied, they often lead to oxidation products other than peroxides, such as adipic acid or levulinic acid, depending on the catalyst used (e.g., Dawson-type polyoxometalates). researchgate.net
Mechanistic Investigations of Dicyclohexyl Peroxide Reactions
Free Radical Generation Pathways
The initiation of reactions involving dicyclohexyl peroxide predominantly occurs through the cleavage of the weak oxygen-oxygen (O-O) single bond, a process that generates highly reactive free radicals. This bond scission can be induced by thermal energy or by the absorption of light.
Thermal Homolysis of Peroxy Bonds
The primary pathway for the thermal decomposition of this compound is the homolytic cleavage of the peroxy bond. nih.gov Due to the inherent weakness of the O-O bond, applying sufficient thermal energy causes it to break symmetrically, with each oxygen atom retaining one of the bonding electrons. This process, known as thermal homolysis, results in the formation of two cyclohexyloxy radicals (C₆H₁₁O•). researchgate.net
The rate of this decomposition is highly dependent on temperature. Organic peroxides are widely utilized as radical initiators across a broad temperature spectrum, typically from 40°C to 200°C, due to the predictable nature of their decomposition based on their specific structure. researchgate.net The process can be represented as follows:
C₆H₁₁-O-O-C₆H₁₁ → 2 C₆H₁₁O•
The cyclohexyloxy radicals formed are themselves reactive intermediates that can proceed to engage in subsequent reactions.
Interactive Data Table: Thermal Decomposition Parameters for Dialkyl Peroxides
| Parameter | Typical Value Range | Significance |
|---|---|---|
| O-O Bond Dissociation Energy (BDE) | 30-50 kcal/mol | Indicates the relative weakness of the peroxide bond, making it susceptible to cleavage. |
| Activation Energy (Ea) for Thermolysis | 30-40 kcal/mol | The minimum energy required to initiate homolytic cleavage. |
| Decomposition Temperature Range | 40-200 °C | The operational temperature window in which the peroxide serves as an effective radical initiator. researchgate.net |
Photochemical Initiation Mechanisms
In addition to heat, ultraviolet (UV) radiation can also supply the necessary energy to induce homolytic cleavage of the peroxy bond in this compound. libretexts.org This photochemical initiation occurs when the peroxide molecule absorbs a photon of light with sufficient energy to overcome the O-O bond dissociation energy. The mechanism is analogous to thermal homolysis, yielding two cyclohexyloxy radicals.
C₆H₁₁-O-O-C₆H₁₁ + hν (UV light) → 2 C₆H₁₁O•
This method allows for the generation of radicals at lower temperatures than required for thermal decomposition and offers precise control over the initiation step by controlling the light source. Photoredox catalysis represents a more complex photochemical pathway, but direct photolysis is a fundamental mechanism for radical generation from peroxides. nih.gov
Radical Propagation and Termination Dynamics in Organic Media
Once the initial cyclohexyloxy radicals are generated, they participate in a series of reactions that define the propagation and termination phases of a radical chain reaction. libretexts.orglumenlearning.com
The propagation phase involves the reaction of a free radical with a stable molecule to generate a new free radical, thus continuing the chain. lumenlearning.commasterorganicchemistry.com For the cyclohexyloxy radical, a common propagation step is hydrogen abstraction from a suitable donor molecule (R-H), such as the solvent or another organic substrate. This forms cyclohexanol (B46403) and a new radical (R•).
C₆H₁₁O• + R-H → C₆H₁₁OH + R•
The newly formed radical (R•) can then continue the chain by reacting with other molecules.
The termination phase occurs when two free radical species react with each other to form a stable, non-radical product. lumenlearning.com This step concludes the chain reaction because it consumes radicals without generating new ones. libretexts.org Termination is a thermodynamically favorable process but is often rare due to the very low concentration of radical species, making the probability of two radicals colliding low. libretexts.org Possible termination steps involving radicals derived from this compound include:
Combination of two cyclohexyloxy radicals: 2 C₆H₁₁O• → C₆H₁₁-O-O-C₆H₁₁ (reformation of the peroxide) or other stable products.
Combination of a cyclohexyloxy radical with another radical: C₆H₁₁O• + R• → C₆H₁₁-O-R (an ether)
Interactive Data Table: Key Radical Chain Reaction Steps
| Phase | General Reaction | Description |
|---|---|---|
| Initiation | Peroxide → 2 Radicals | The initial creation of free radicals via homolytic cleavage. libretexts.org |
| Propagation | Radical + Molecule → New Radical + New Molecule | The 'chain' part of the reaction where a radical reacts to form a new one. lumenlearning.commasterorganicchemistry.com |
| Termination | Radical + Radical → Molecule | Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.orglumenlearning.com |
Electron Transfer Processes in Peroxide Chemistry
Beyond homolytic cleavage, peroxide bonds can also be broken through electron transfer (ET) processes. sapub.org In these reactions, the peroxide can act as either an electron acceptor or donor, typically in the presence of transition metal ions or other redox-active species.
In an outer-sphere electron transfer mechanism, an electron is transferred without the formation of a direct bond between the peroxide and the redox agent. nih.gov For example, a one-electron reduction of this compound by a metal ion (Mⁿ⁺) would lead to the cleavage of the O-O bond:
C₆H₁₁-O-O-C₆H₁₁ + Mⁿ⁺ → C₆H₁₁O⁻ + C₆H₁₁O• + M⁽ⁿ⁺¹⁾⁺
This process generates both an anion and a radical, leading to a different set of subsequent reactions compared to pure homolytic cleavage. Conversely, in an inner-sphere electron transfer , the peroxide may first coordinate with a metal center before the electron is transferred through a bridging ligand. sapub.org Such mechanisms are crucial in many metal-catalyzed oxidation reactions where peroxides are used as the oxidant.
Acid-Catalyzed and Base-Catalyzed Transformations of Peroxides
The decomposition of this compound can be significantly altered in the presence of acids or bases, leading to non-radical, ionic pathways.
Acid-catalyzed transformations typically involve the protonation of one of the peroxide's oxygen atoms. tmv.ac.in This creates a good leaving group (a cyclohexyloxy group protonated to become cyclohexanol). The subsequent heterolytic (uneven) cleavage of the O-O bond can be accompanied by the migration of a neighboring group, leading to rearrangement products. tmv.ac.incdnsciencepub.com For instance, the acid-catalyzed rearrangement of hydroperoxides is a well-known process that proceeds via protonation, loss of water, and concerted migration of an alkyl or aryl group. cdnsciencepub.com A similar mechanism can be envisioned for dialkyl peroxides.
Base-catalyzed transformations can also occur. While less common for simple dialkyl peroxides compared to hydroperoxides, a strong base could potentially facilitate decomposition. For instance, in related systems, base-catalysis can promote the scission of the hydroperoxide O-O bond. researchgate.net
Rearrangement Reactions of Peroxides
Rearrangement reactions represent a significant class of transformations for peroxides, often leading to products where the peroxy group is no longer present. nih.gov A rearrangement is broadly defined as the migration of an atom or group from one atom to another within the same molecule. mvpsvktcollege.ac.in
In peroxide chemistry, these reactions are frequently initiated by acid catalysis, as described in the section above. tmv.ac.innih.gov Following the protonation and heterolytic cleavage of the O-O bond, an electron-deficient oxygen atom is formed. To stabilize this intermediate, a neighboring group (like a cyclohexyl group) may migrate to this oxygen. This type of rearrangement can lead to the formation of carbonyl compounds and alcohols. The migratory aptitude of different groups often dictates the major product, with more electron-rich and sterically favored groups migrating preferentially. wiley-vch.de
Baeyer–Villiger Oxidation Mechanisms Initiated by Peroxides
The Baeyer–Villiger oxidation is a notable reaction that converts ketones to esters, or cyclic ketones to lactones, through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org The reaction is typically facilitated by peroxyacids, though other peroxides can also be employed, often requiring activation. organic-chemistry.orgnih.gov
The generally accepted mechanism proceeds through the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgnih.gov When considering a generic peroxide as the oxidant, the mechanism can be outlined as follows:
Activation of the Ketone: The carbonyl oxygen of the ketone is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org
Nucleophilic Attack: The peroxide attacks the activated carbonyl carbon, leading to the formation of the tetrahedral Criegee intermediate. wikipedia.org
Rearrangement: In a concerted step, one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group. This migration occurs with the simultaneous cleavage of the weak oxygen-oxygen bond of the peroxide. wikipedia.org The group with the higher migratory aptitude (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl) preferentially migrates. organic-chemistry.org
Product Formation: The rearrangement results in the formation of an ester (or lactone from a cyclic ketone) and a carboxylic acid byproduct. wikipedia.org
While specific studies detailing this compound as the primary oxidant in this reaction are scarce, it is plausible that it could initiate the oxidation, likely requiring acid catalysis to protonate the ketone and facilitate the initial nucleophilic attack. The this compound would then form the Criegee intermediate, followed by the characteristic rearrangement.
Table 1: Migratory Aptitude of Various Groups in the Baeyer-Villiger Oxidation
| Migrating Group | Relative Migratory Aptitude |
| Tertiary alkyl | Highest |
| Secondary alkyl | High |
| Cyclohexyl | High |
| Benzyl | Moderate |
| Phenyl | Moderate |
| Primary alkyl | Low |
| Methyl | Lowest |
This table illustrates the general trend of migratory aptitude in the Baeyer-Villiger oxidation, which dictates the regioselectivity of the reaction. organic-chemistry.org
Other Intramolecular Rearrangements Involving Peroxy Intermediates
Organic peroxides are known to undergo various intramolecular rearrangements, often initiated by thermal or photochemical means, or through acid or metal catalysis. These rearrangements can proceed through either homolytic (radical) or heterolytic (ionic) cleavage of the labile peroxide bond.
While specific research on the intramolecular rearrangements of this compound is not widely available, we can consider general peroxide rearrangement mechanisms that could be applicable. For instance, the Hock rearrangement is a well-known acid-catalyzed rearrangement of hydroperoxides. Although this compound is a dialkyl peroxide, related peroxy intermediates in solution could potentially undergo rearrangements.
A hypothetical rearrangement of a this compound-derived intermediate could involve the following steps:
Protonation: An acid catalyst would protonate one of the peroxide oxygens.
Cleavage and Rearrangement: This would be followed by the heterolytic cleavage of the O-O bond, with the concurrent 1,2-migration of a cyclohexyl group to the electron-deficient oxygen.
Formation of Intermediates: This rearrangement would lead to the formation of carbocationic or oxonium ion intermediates.
Reaction with Nucleophiles: These reactive intermediates would then react with available nucleophiles in the reaction mixture (e.g., water, alcohols) to form stable final products, which could include ketones, alcohols, and ethers.
It is important to emphasize that this is a generalized pathway, and the actual products and mechanism would be highly dependent on the specific reaction conditions, including the solvent, temperature, and the presence of any catalysts or radical initiators. Detailed experimental and computational studies would be necessary to fully elucidate the specific intramolecular rearrangement pathways of this compound and its derived intermediates.
Table 2: Common Types of Organic Peroxide Rearrangements
| Rearrangement | Initiator(s) | Key Intermediate(s) | Typical Products |
| Hock Rearrangement | Acid | Carbocation | Ketones, Aldehydes, Phenols |
| Criegee Rearrangement | (Occurs during ozonolysis) | Carbonyl oxide | Varies |
| Kornblum–DeLaMare Rearrangement | Base | Ketone and alcohol | α-Hydroxy ketone |
This table provides a summary of some well-known named rearrangements of organic peroxides, illustrating the diversity of reaction pathways and products.
Decomposition Kinetics and Thermochemistry of Dicyclohexyl Peroxides
Kinetic Modeling of Decomposition Processes
The kinetics of dicyclohexyl peroxydicarbonate decomposition in a benzene (B151609) solution can be described by a rate law that accounts for both unimolecular thermolysis and a radical-induced chain reaction. The rate equation is expressed as: Rate = kᵢ[DCPD] + kᵢ'[DCPD]³/² acs.org.
At a temperature of 50°C, the rate constants have been determined as follows:
kᵢ (unimolecular decomposition): 3.9 x 10⁻⁶ sec⁻¹
kᵢ' (induced decomposition): 1.39 x 10⁻⁴ M⁻¹/² sec⁻¹
These values were obtained through measurements of carbon dioxide evolution. acs.org It is noteworthy that at a concentration of 0.1 M, the contributions of the thermal and chain decomposition mechanisms are approximately equal. acs.org
Kinetic models for organic peroxides are generally established by assessing their thermal decomposition through methods like isothermal scanning. lndb.lv The decomposition process for many organic peroxides is often found to follow an nth-order model, with a reaction order of approximately 1. lndb.lv In some cases, an autocatalytic model may be more appropriate. lndb.lv
Influence of Environmental Factors on Decomposition Rates
The rate of decomposition of peroxides is highly sensitive to various environmental factors.
Temperature: An increase in temperature significantly accelerates the rate of decomposition. scispace.com For instance, the decomposition rate of hydrogen peroxide was observed to increase by about 20-fold when the temperature was raised from 20°C to 50°C. scispace.com
Solvent: The nature of the solvent affects both the primary homolytic dissociation of the peroxide bond and the subsequent induced chain decomposition processes. researchgate.net The cohesion energy density and electrophilic solvation capability of a solvent can accelerate the decomposition of dialkyl peroxides. researchgate.net
pH: The stability of peroxide solutions is pH-dependent. For optimal stability, the pH for pure hydrogen peroxide is below 4.5. As the pH rises above 5, the rate of decomposition into water and oxygen increases sharply.
Impurities: The presence of impurities, particularly heavy metals like iron, copper, and chromium, can act as catalysts and significantly increase the rate of decomposition, even in very low concentrations. Amines and certain other metals can also cause accelerated decomposition of dicyclohexyl peroxydicarbonate. pleiades.online
Self-Accelerating Decomposition Phenomena: Research and Prediction Models
Dicyclohexyl peroxydicarbonate is prone to self-accelerating exothermic decomposition, which can be violent or explosive at temperatures between 0-10°C. pleiades.online This phenomenon occurs when the heat generated by the decomposition reaction is produced faster than it can be dissipated into the environment, leading to a rapid increase in temperature and reaction rate.
The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its largest standard shipping container can undergo self-accelerating decomposition. nih.gov This parameter is crucial for determining safe storage and transportation conditions.
Predicting the SADT is a key area of research, as experimental determination can be costly and hazardous. nih.govresearchgate.net Several computational models have been developed for this purpose:
Quantitative Structure-Property Relationship (QSPR) Models: These models are an effective tool for predicting the thermal stability of organic peroxides based on their molecular structure. researchgate.net They utilize molecular descriptors to establish a relationship with the SADT. researchgate.netacs.org
Regression and Machine Learning Models: Researchers have successfully employed methods such as Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Partial Least-Squares (PLS) regression to develop predictive SADT models. nih.govresearchgate.net A PLS model, enhanced by structure optimization and variable selection, has demonstrated high accuracy with a coefficient of determination (R²) of 0.95. acs.org
Calorimetry and Thermal Explosion Theory: The SADT can also be estimated using data from Differential Scanning Calorimetry (DSC) measurements. scholaris.ca These experimental results are then applied to thermal explosion theories, such as the Semenov model, to calculate the SADT, often showing good agreement with literature values. lndb.lvscholaris.ca
Advanced Applications in Polymer Science and Materials Chemistry
Radical Initiators in Polymerization Processes
Organic peroxides are a primary class of initiators for industrial free-radical polymerization. The decomposition of the peroxide bond (-O-O-) generates oxygen-centered radicals that can initiate the polymerization of various monomers. The choice of a specific peroxide initiator is often dictated by the desired polymerization temperature and the monomer system, with the initiator's half-life being a critical parameter for selection.
Peroxydicarbonates are recognized as effective initiators for the modification of polyolefins like polypropylene (B1209903) (PP). Through a process known as reactive extrusion, these peroxides can introduce long-chain branches (LCB) onto the linear polymer backbone. This modification is particularly important for improving the melt strength and extensional viscosity of polypropylene, which are crucial for processes such as film blowing, blow molding, and foaming researchgate.nettuc.gr.
Reactive extrusion with peroxydicarbonates creates a branched polymer structure, which is confirmed through techniques like high-temperature size exclusion chromatography. The resulting modified polypropylene exhibits enhanced elastic properties, such as distinct strain hardening of the elongational viscosity and increased extrudate swelling researchgate.net. Studies have shown that peroxydicarbonates with larger or non-linear alkyl groups can lead to a higher degree of branching and faster strain hardening in the modified polypropylene researchgate.net. This modification allows for better processability and opens up new applications for polypropylene by enhancing its rheological properties researchgate.net.
Dicyclohexyl peroxydicarbonate is an efficient initiator for the polymerization of several key monomers, including vinyl chloride, styrene (B11656), and various acrylates researchgate.net.
Polyvinyl Chloride (PVC): In the production of PVC, peroxydicarbonates are one of the main classes of initiators used, alongside diacyl peroxides and peroxyesters chalmers.se. The selection of the initiator system is critical as it influences the polymerization kinetics and the properties of the final PVC resin. The rate of decomposition of the peroxide determines its suitability for producing different grades of PVC, whether rigid or flexible chalmers.se.
Styrenics: The polymerization of styrene to polystyrene can be initiated either thermally or through the use of free-radical initiators like peroxides. The addition of a peroxide catalyst can significantly increase the production throughput by allowing for faster polymerization rates while still controlling the reaction exotherm.
Acrylics: The properties of acrylic resins are heavily influenced by the choice of initiator. Proper selection of a peroxide initiator can lead to acrylic coatings with low molecular weight, narrow polydispersity, and reduced volatile content arkema.com. Peroxydicarbonates are among the initiators used for the polymerization of acrylics researchgate.net.
Dicyclohexyl peroxydicarbonate has been specifically studied as a radical initiator for the polymerization of methyl methacrylate (B99206) (MMA) pleiades.online. The process involves the generation of free radicals from the peroxide, which then initiate the chain-growth polymerization of the MMA monomer to form poly(methyl methacrylate) (PMMA). The kinetics and control of this polymerization can be influenced by the presence of other agents, such as chain-terminating compounds pleiades.online.
Organic peroxides are classic examples of thermal initiators, which decompose upon heating to generate radicals that initiate polymerization pergan.com. The decomposition temperature is a key characteristic of each peroxide.
In addition to thermal initiation, peroxide derivatives can be involved in photo-polymerization processes. Photoinduced thermal polymerization combines a photo-sensitizer (a dye) with a thermal initiator, such as a peroxide. Upon irradiation, typically with near-infrared (NIR) light, the dye generates heat, which in turn decomposes the peroxide to create initiating radicals google.com. This method offers the advantage of spatial and temporal control over the polymerization process, as the reaction can be started and stopped with the light source google.com. This technique is particularly useful for curing filled or thick samples where light penetration might be limited google.com.
Crosslinking Agents for Polymeric Materials (e.g., Low-Density Polyethylene)
Peroxide-induced crosslinking is a widely used industrial method to modify the properties of polymers, particularly polyethylene (B3416737). This process enhances properties such as thermal stability, mechanical strength, and chemical resistance by creating a three-dimensional network structure within the polymer matrix.
The mechanism of peroxide crosslinking involves the thermal decomposition of the peroxide to form free radicals. These radicals then abstract hydrogen atoms from the polyethylene chains, creating polymer macroradicals. The combination of these macroradicals results in the formation of carbon-carbon crosslinks between adjacent polymer chains nih.govnih.govdntb.gov.ua.
For low-density polyethylene (LDPE), chemical crosslinking with peroxides like dicumyl peroxide has been shown to increase the crosslink density and gel content with increasing peroxide concentration researchgate.net. This modification leads to several changes in the material's properties:
Thermal Properties: The crystallinity, melting point, and crystallization temperature tend to decrease with an increase in crosslinking researchgate.net. The crosslinked network restricts the reorganization of polymer chains into perfect crystals researchgate.netnih.govnih.govdntb.gov.ua.
Mechanical Properties: Maximum tensile stress generally increases, while elongation at break decreases researchgate.net. The crosslinked material often exhibits rubber-like behavior without flow researchgate.net. Research on linear low-density polyethylene (LLDPE) has shown that peroxide crosslinking can significantly enhance impact resistance nih.gov.
The table below summarizes the effect of dialkyl peroxide concentration on the mechanical properties of LLDPE, based on findings from a study on the topic.
| Property | Neat LLDPE | LLDPE + 1% Peroxide | LLDPE + 2% Peroxide |
|---|---|---|---|
| Tensile Strength at Rupture (MPa) | ~12 | ~10 | ~8 |
| Deformation at Rupture (%) | ~600 | ~700 | ~800 |
| Impact Resistance Improvement | - | Around 300% increase |
Data is approximate and derived from graphical representations in the source material. nih.gov
Chain Degradation and Modification of Polymers
Organic peroxides are also utilized for the controlled degradation or modification of polymers, a process often referred to as vis-breaking, particularly for polypropylene (PP). This reactive extrusion process is employed to narrow the molecular weight distribution and reduce the average molecular weight of the polymer, thereby decreasing its melt viscosity and increasing its melt flow index (MFI) researchgate.netsid.ir.
The mechanism involves the peroxide decomposing at high temperatures in an extruder to form radicals. These radicals abstract hydrogen atoms from the PP backbone, creating tertiary macroradicals. These macroradicals are unstable and undergo a process called β-scission, which breaks the polymer chain, resulting in a lower molecular weight polymer and the formation of a chain-end double bond researchgate.netnih.gov.
The extent of degradation is dependent on the concentration of the peroxide used. Studies on the peroxide-induced degradation of polypropylene have shown a clear correlation between peroxide concentration and the resulting rheological properties sid.ir.
The table below illustrates the typical effects of peroxide-induced degradation on polypropylene properties.
| Property | Effect of Increasing Peroxide Concentration |
|---|---|
| Melt Flow Index (MFI) | Increases |
| Average Molecular Weight | Decreases |
| Melt Viscosity | Decreases |
| Polydispersity | Narrows |
This controlled degradation makes the polypropylene more suitable for high-speed processing applications like fiber spinning and film extrusion sid.ir. The use of peroxydicarbonates has been specifically investigated for the modification of polypropylene, leading to improved extensional properties and melt strength researchgate.nettuc.gr.
Application in Curing Systems for Resins and Composites
Cyclohexanone (B45756) peroxides, a category of organic peroxides derived from cyclohexanone, are utilized as catalysts or initiators for the hardening and cross-linking of various resins, particularly in the formation of composites. One notable example is their use in curing fiberglass-reinforced plastics, where they initiate the polymerization of unsaturated polyester (B1180765) resins.
The curing process is a critical step in the manufacturing of composite materials, transforming the liquid resin into a solid, durable matrix. This transformation is initiated by the thermal decomposition of the peroxide, which generates free radicals. These radicals attack the double bonds present in the polyester and styrene monomer, initiating a chain reaction polymerization. The result is a highly cross-linked, three-dimensional network that imparts rigidity and strength to the final composite material.
The selection of a specific peroxide initiator is dictated by the desired curing temperature and rate. Cyclohexanone peroxides can be formulated to be effective across a range of temperatures. The performance of these peroxides is often characterized by their half-life, which is the time required for half of the peroxide to decompose at a given temperature. This parameter is crucial for controlling the curing process, ensuring that the resin hardens at an appropriate rate without generating excessive heat, which could compromise the integrity of the composite part.
| Property | Value |
| Compound Name | 1-Hydroxy-1'-hydroperoxy dicyclohexyl peroxide (Cyclohexanone Peroxide) |
| Molecular Formula | C₁₂H₂₂O₅ |
| Application | Catalyst for hardening fiberglass resins |
| Mechanism | Radical-initiated polymerization |
| Reactive Group | Organic Peroxide |
This table presents key properties of a common cyclohexanone peroxide used in resin curing.
Catalysis of Radical-Initiated Vulcanization
Vulcanization is a chemical process that enhances the physical properties of elastomers, such as natural and synthetic rubbers. It involves the formation of cross-links between individual polymer chains, which improves elasticity, tensile strength, and resistance to degradation. While sulfur has been the traditional vulcanizing agent, organic peroxides offer an alternative route, particularly for saturated polymers that cannot be cross-linked with sulfur.
1,1′-Dihydroxythis compound is a specific derivative that serves as a catalyst for radical-initiated vulcanization wikipedia.org. The mechanism begins with the thermal decomposition of the peroxide, which produces alkoxy radicals. These highly reactive radicals can then abstract hydrogen atoms from the polymer chains, creating polymer radicals. The coupling of these polymer radicals forms stable carbon-carbon cross-links, resulting in a vulcanized network.
Peroxide vulcanization offers several advantages over traditional sulfur curing, including superior heat resistance and lower compression set in the final product. The C-C bonds formed are stronger than the C-S and S-S bonds characteristic of sulfur vulcanization. This makes peroxide-cured elastomers well-suited for high-temperature applications. The efficiency of the vulcanization process is influenced by the type of peroxide, the structure of the elastomer, and the reaction temperature researchgate.net.
| Property | Value |
| Compound Name | 1,1′-Dihydroxythis compound |
| Molecular Formula | C₁₂H₂₂O₄ |
| Molar Mass | 230.304 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 66–68 °C |
| Application | Catalyst for radical-initiated vulcanization wikipedia.org |
This table outlines the physical and chemical properties of 1,1′-Dihydroxythis compound.
Based on a thorough review of scientific literature, there is limited to no specific information available on the application of "this compound" as a primary oxidant in the contexts described by the requested outline (stoichiometric and catalytic oxidation processes for organic synthesis). The available research predominantly focuses on other peroxide compounds like hydrogen peroxide, tert-butyl hydroperoxide, and cyclohexyl hydroperoxide in these roles. Dialkyl peroxides, such as this compound, are most commonly cited as radical initiators for polymerization rather than as selective oxidizing agents in synthetic organic chemistry.
Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the provided outline for the specific compound “this compound.” Generating content for the requested sections would require extrapolating from other compounds, which would be scientifically inaccurate and misleading.
For informational purposes, a general overview of the topics requested, as they apply to other common peroxides in organic synthesis, is provided below to illustrate the concepts.
General Role of Peroxides in Oxidation Reactions
Organic peroxides are a class of compounds that possess a peroxide functional group (ROOR'). The weak oxygen-oxygen single bond makes these molecules highly reactive and useful as oxidants in a variety of organic transformations. Their role can be broadly categorized into stoichiometric and catalytic processes, with complex and varied reaction mechanisms.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the molecular structure, stability, and energetic properties of peroxides. northwestern.edu While detailed studies specifically on dicyclohexyl peroxide are not extensively published, research on analogous compounds like cyclohexyl hydroperoxide (CHHP) illustrates the methodologies and insights that can be gained. researchgate.netnih.gov
High-level electronic structure calculations are employed to investigate molecular properties with high accuracy. researchgate.net Methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)-F12] and multireference methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) are used to provide precise thermochemical data. nih.gov For instance, calculations on CHHP reveal that the equatorial conformer is slightly more stable (by approximately 0.2 kcal mol⁻¹) than the axial conformer. nih.gov
A critical parameter for peroxides is the O-O bond dissociation energy (D₀), which dictates their thermal lability. Advanced composite methods like W1BD are utilized to compute these energies with chemical accuracy (around 1 kcal mol⁻¹). researchgate.net These computational approaches allow for a systematic comparison of bond strengths across a range of organic peroxides, providing a fundamental understanding of their stability. nih.gov
Table 1: Calculated O-O Bond Dissociation Energies (D₀) for Various Hydroperoxides using W1BD Method Note: Data for Cyclohexyl Hydroperoxide (CHHP) is presented as a close analog to this compound.
| Compound | Formula | D₀ (kcal mol⁻¹) |
| Hydrogen Peroxide | HO–OH | 41.9 |
| Methyl Hydroperoxide | CH₃O–OH | 42.9 |
| Ethyl Hydroperoxide | C₂H₅O–OH | 43.1 |
| Isopropyl Hydroperoxide | i–C₃H₇O–OH | 43.4 |
| Cyclohexyl Hydroperoxide | cyc–C₆H₁₁O–OH | 43.5 |
| Source: Adapted from computational studies on organic hydroperoxides. nih.gov |
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations offer a way to study the time-evolution of chemical systems and map out complex reaction pathways. nih.gov For reactive species like peroxides, specialized reactive force fields (ReaxFF) are often used. These force fields can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions, such as thermal decomposition, without pre-defining reaction coordinates. dntb.gov.ua
Reactive MD simulations can provide critical insights into the decomposition mechanisms of peroxides under various conditions. escholarship.org By simulating the behavior of molecules at high temperatures or under mechanical stress, researchers can identify key intermediates, transition states, and final products. escholarship.org This approach can reveal multiple competing reaction channels that may not be accessible under normal thermal conditions. escholarship.org
The general strategy involves:
System Setup: Constructing a simulation box containing the peroxide molecules, often with other components to represent a specific environment (e.g., solvent, surfaces).
Simulation: Running the MD simulation at a given temperature and pressure, allowing the system to evolve according to the principles of statistical mechanics.
Trajectory Analysis: Analyzing the atomic trajectories to identify bond-breaking and bond-forming events, thereby reconstructing the sequence of elementary reaction steps. nih.gov
These simulations are instrumental in understanding how factors like temperature, pressure, and confinement influence the decomposition pathways and product distributions of peroxides. dntb.gov.ua
Development of Prediction Models for Thermal Stability Parameters (e.g., Self-Accelerating Decomposition Temperature)
The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter for the safe handling, storage, and transport of organic peroxides. acs.org It represents the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. nih.gov Developing predictive models for SADT is highly beneficial as it can reduce the need for costly and hazardous experimental testing. acs.org
Quantitative Structure-Property Relationship (QSPR) models are a common approach to predict SADT. nih.gov These models correlate the molecular structure of organic peroxides with their thermal stability. The development process typically involves several key steps:
Descriptor Calculation: Molecular descriptors are calculated using computational methods. This often begins with structure optimization using molecular mechanics (MM) and more accurate Density Functional Theory (DFT) calculations. nih.gov From the optimized geometries, various descriptors are derived, including geometrical parameters (bond lengths), quantum chemical descriptors (energies of Highest Occupied and Lowest Unoccupied Molecular Orbitals - HOMO/LUMO, bond dissociation energy), and others. acs.org
Variable Selection: Not all descriptors are relevant for predicting SADT. A genetic algorithm (GA) is often used to select the most influential subset of descriptors, improving the model's accuracy and interpretability. nih.gov
Model Construction: The selected descriptors are used to build a predictive model using regression techniques. Methods like Partial Least-Squares (PLS) regression (a linear method) and Support Vector Regression (SVR) (a nonlinear method) are commonly applied. nih.gov
Studies have shown that combining structure optimization and variable selection significantly improves prediction accuracy, leading to PLS models with high correlation coefficients (R² > 0.9) and low error rates. acs.orgnih.gov
Table 2: Components of a QSPR Model for Predicting Peroxide SADT
| Component | Description | Examples |
| Computational Methods | Used to optimize molecular structure and calculate descriptors. | Molecular Mechanics (MM), Density Functional Theory (DFT). nih.gov |
| Molecular Descriptors | Numerical values derived from the molecular structure. | Geometrical (bond lengths), Quantum Chemical (HOMO/LUMO energy). acs.org |
| Variable Selection | Statistical method to select the most relevant descriptors. | Genetic Algorithm (GA). nih.gov |
| Regression Techniques | Used to build the mathematical model correlating descriptors to SADT. | Partial Least-Squares (PLS), Support Vector Regression (SVR). nih.gov |
| Source: Based on methodologies for developing SADT prediction models. acs.orgnih.gov |
Ligand Effects on Peroxide Reactivity in Catalysis
Ligand properties can modulate the catalytic cycle in several ways:
Steric Bulk: Introducing bulky groups into the ligand architecture can prevent catalyst deactivation or inhibition by reaction products. uu.nl For example, in manganese-catalyzed hydroxylation reactions, bulky ligands prevent the product phenol (B47542) from binding too strongly to the metal center, thus allowing for higher catalytic turnover. uu.nl
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand can alter the redox potential of the metal center. This, in turn, influences the mechanism of O-O bond cleavage in the coordinated peroxide. For instance, in some nickel-based cross-coupling reactions, the reduction of alkyl halides appears to be substantially based on the redox activity of the terpyridine ligand rather than the metal itself. nih.gov
Rigidity and Denticity: The rigidity of the ligand backbone and the number of coordinating atoms (denticity) affect the geometry of the metal complex. researchgate.net The resulting geometry can favor one reaction pathway over another, such as homolytic versus heterolytic cleavage of the peroxide O-O bond. researchgate.net
Redox Activity: Some ligands are "redox-active" or "non-innocent," meaning they can actively participate in the electron transfer processes of the catalytic cycle. nih.gov This allows the ligand to act as an electron reservoir, stabilizing the metal in a particular oxidation state throughout the reaction and enabling unique multi-electron transformations. nih.gov
By systematically modifying the ligand structure, chemists can fine-tune the reactivity of the metal-peroxide system to achieve desired outcomes, enhancing reaction rates, improving product selectivity, and increasing catalyst stability. le.ac.ukuu.nl
Analytical Techniques for Characterization and Monitoring
Spectroscopic Methods for Structural Elucidation (e.g., IR spectroscopy, NMR)
Spectroscopic methods are indispensable tools for the structural confirmation of dicyclohexyl peroxide, providing detailed information about its functional groups and the connectivity of its atoms.
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the various protons on the two cyclohexyl rings. The protons on the carbon atom attached to the peroxide group (α-protons) would be the most deshielded and are expected to resonate downfield. The remaining methylene (B1212753) protons of the cyclohexyl rings would appear as a series of overlapping multiplets in the upfield region. The exact chemical shifts can be influenced by the solvent used for the analysis. nih.govthieme-connect.de
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly bonded to the peroxide oxygen (α-carbon) will be the most downfield signal among the aliphatic carbons due to the electronegativity of the oxygen atoms. The other carbon atoms of the cyclohexyl rings will appear at higher field strengths. nih.govbhu.ac.in
| Technique | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| IR Spectroscopy | ~2930-2850 | C-H Stretch (Cyclohexyl) |
| ~1450 | CH₂ Bend (Cyclohexyl) | |
| ~1000-1200 | C-O Stretch | |
| ~800-900 | O-O Stretch |
| Technique | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | Higher δ | α-CH (proton on carbon bonded to O-O) |
| Lower δ | Other CH₂ (cyclohexyl ring protons) | |
| ¹³C NMR | Higher δ | α-C (carbon bonded to O-O) |
| Lower δ | Other CH₂ (cyclohexyl ring carbons) |
Chromatographic Techniques for Separation and Quantification (e.g., GC/MSD, HPLC)
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.
Gas Chromatography/Mass Spectrometry (GC-MS):
Gas chromatography is a suitable technique for the analysis of thermally stable and volatile organic peroxides. For dialkyl peroxides like this compound, a GC-MS method would involve injection into a heated port where the compound is vaporized and then separated on a capillary column. oup.com The choice of the column's stationary phase is critical for achieving good resolution. A mass selective detector (MSD) allows for both identification based on the mass spectrum and quantification. scispace.comresearchgate.net
| Parameter | Typical Condition |
| Column | Capillary column (e.g., DB-1 methyl silicone) |
| Carrier Gas | Helium |
| Injector Temperature | Sufficiently high for volatilization but below decomposition temperature |
| Oven Program | Temperature gradient to ensure separation |
| Detector | Mass Selective Detector (MSD) |
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of less volatile or thermally sensitive organic peroxides. A reversed-phase HPLC method is commonly employed, where this compound would be separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. kelid1.irnih.gov Detection is typically achieved using a UV detector, although this compound itself lacks a strong chromophore. Therefore, detection might rely on indirect methods or derivatization. uri.eduwiley.com
| Parameter | Typical Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV Detector (at a low wavelength) or Refractive Index Detector |
| Flow Rate | 1.0 mL/min |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry)
Mass spectrometry is a powerful tool for the unambiguous identification of this compound and for studying its fragmentation pathways. Due to the thermal lability of peroxides, soft ionization techniques are often preferred.
Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (APCI-MS/MS):
APCI is a soft ionization technique suitable for the analysis of moderately polar and nonpolar compounds. elabscience.comusptechnologies.com In the positive ion mode, this compound is likely to be detected as its protonated molecule or as an adduct with a component of the mobile phase or an added reagent, such as an ammonium (B1175870) adduct ([M+NH₄]⁺). copernicus.org
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. For organic peroxides, a characteristic fragmentation pathway involves the cleavage of the weak O-O bond. cam.ac.ukslideshare.net In the case of the ammonium adduct of a dialkyl peroxide, a characteristic neutral loss corresponding to molecules like water and ammonia (B1221849), or even hydrogen peroxide and ammonia, can be observed. elabscience.comcopernicus.org For this compound, fragmentation would also likely involve the loss of one or both cyclohexyl rings.
| Ionization Mode | Precursor Ion | Expected Fragmentation |
| Positive APCI | [M+H]⁺ or [M+NH₄]⁺ | Cleavage of the O-O bond, loss of cyclohexyl radicals, loss of water and/or ammonia from adducts. |
Titrimetric and Colorimetric Approaches for Peroxide Content Determination
Titrimetric and colorimetric methods are widely used for the quantification of the active oxygen content in peroxide compounds, which is a measure of their oxidizing capacity.
Iodometric Titration:
Iodometric titration is a classic and reliable method for determining the peroxide value. acs.orgdatapdf.com The principle involves the reaction of the peroxide with an excess of iodide ions in an acidic medium. The peroxide oxidizes the iodide (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears. xylemanalytics.com For slow-reacting peroxides like dialkyl peroxides, the reaction may require heating or the use of a catalyst. elabscience.comsigmaaldrich.com
The key reactions are:
ROOR + 2I⁻ + 2H⁺ → 2ROH + I₂
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Colorimetric Approaches:
Colorimetric methods offer a sensitive alternative for the determination of peroxide content. These methods are based on the reaction of the peroxide with a chromogenic reagent to produce a colored product, the intensity of which is proportional to the peroxide concentration and can be measured spectrophotometrically. rndsystems.comdocumentsdelivered.com
One common method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxide. The resulting ferric ions then form a colored complex with a suitable indicator, such as xylenol orange or thiocyanate. The absorbance of the colored complex is measured at a specific wavelength to determine the peroxide concentration. scispace.com
| Method | Principle | Indicator/Reagent | Measurement |
| Iodometric Titration | Oxidation of I⁻ to I₂, followed by titration with Na₂S₂O₃ | Starch | Volumetric |
| Colorimetric Assay | Oxidation of Fe²⁺ to Fe³⁺, followed by complexation | Xylenol Orange or Thiocyanate | Spectrophotometric (Absorbance) |
Emerging Research Directions and Future Perspectives
Sustainable Synthesis of Peroxide Compounds
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of organic peroxides is no exception. Traditional methods for producing these compounds often involve hazardous reagents and generate significant waste. Modern research is focused on developing environmentally benign alternatives.
One promising approach is the use of ultrasound-assisted synthesis under phase-transfer catalysis (PTC) conditions. mdpi.comnih.gov This method has been successfully applied to the synthesis of various dialkyl peroxides and offers several advantages over conventional techniques. The use of ultrasound can significantly accelerate reaction rates, leading to shorter reaction times and increased yields. mdpi.comhielscher.com Furthermore, employing a tri-liquid PTC system, where the catalyst forms a distinct phase, allows for easy separation and recycling of the catalyst, minimizing waste and improving the economic viability of the process. mdpi.comnih.gov Polyethylene (B3416737) glycol, a non-toxic and biodegradable polymer, has been effectively used as a phase-transfer catalyst in these systems, further enhancing their green credentials. mdpi.com
The principles of this ultrasound-assisted PTC method are directly applicable to the synthesis of dicyclohexyl peroxide. By reacting a suitable cyclohexyl precursor with a peroxide source in the presence of a recyclable phase-transfer catalyst and under ultrasonic irradiation, it is possible to envision a more sustainable and efficient production route for this compound.
Table 1: Comparison of Conventional vs. Ultrasound-Assisted PTC Synthesis of Dialkyl Peroxides
| Feature | Conventional Synthesis | Ultrasound-Assisted PTC Synthesis |
| Reaction Time | Often several hours to days | Significantly shorter (e.g., 1.5 hours) mdpi.com |
| Yield | Variable, can be moderate to high | Generally high (70-99%) mdpi.com |
| Catalyst | Often requires stoichiometric reagents or catalysts that are difficult to recover | Recyclable phase-transfer catalysts mdpi.com |
| Energy Input | Typically requires prolonged heating | Ultrasound provides energy for activation hielscher.com |
| Environmental Impact | Can generate significant waste | Reduced waste due to catalyst recycling and higher efficiency mdpi.com |
| Solvent Use | Often relies on organic solvents | Can be performed in multiphasic systems, potentially reducing solvent use mdpi.com |
Novel Catalytic Systems for Peroxide-Initiated Reactions
This compound is a well-established radical initiator for polymerization. researchgate.net However, conventional free-radical polymerization offers limited control over the polymer architecture. Emerging research is focused on developing novel catalytic systems that can work in concert with peroxide initiators to achieve controlled or "living" radical polymerization, enabling the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. beilstein-journals.org
While specific research on novel catalytic systems exclusively for this compound is nascent, the broader field of controlled radical polymerization offers insights into future possibilities. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilize transition metal complexes or organic chain transfer agents, respectively, to reversibly deactivate the growing polymer chains. beilstein-journals.org The integration of this compound as the primary radical source in these systems could offer new avenues for controlling the polymerization of various monomers.
Future research may focus on developing transition metal catalysts that are specifically designed to interact with the radicals generated from this compound, allowing for a higher degree of control over the polymerization process. The bulky cyclohexyl groups of the peroxide could influence the stereochemistry of the resulting polymers, a feature that could be exploited in the synthesis of materials with specific optical or mechanical properties.
Development of Multifunctional Peroxide Initiators with Tunable Reactivity
A significant area of innovation in polymer chemistry is the development of multifunctional initiators. These molecules contain two or more initiating sites, allowing for the synthesis of complex polymer architectures such as block copolymers, star polymers, and graft copolymers from a single initiator molecule. The reactivity of these initiating sites can often be tuned by altering their chemical structure or the reaction conditions.
While the development of multifunctional initiators based specifically on this compound is an area with considerable potential for exploration, the general principles are well-established. By chemically modifying the this compound molecule to incorporate additional reactive groups, it is feasible to create initiators with tunable reactivity. For instance, incorporating functional groups that can participate in other types of polymerization reactions (e.g., ring-opening polymerization or condensation polymerization) would enable the synthesis of hybrid block copolymers.
The thermal decomposition rate of the peroxide bond in this compound is a key parameter that governs its reactivity as an initiator. mdpi.com Research into modifying the cyclohexyl rings with electron-withdrawing or electron-donating groups could provide a mechanism for tuning this decomposition rate, thereby allowing for greater control over the initiation process. This would enable the polymerization to be conducted at different temperatures or the sequential activation of different initiator sites within a multifunctional molecule.
Integration of Peroxide Chemistry in Advanced Functional Materials
This compound and other organic peroxides are widely used as crosslinking agents to improve the mechanical, thermal, and chemical properties of polymers. researchgate.netnih.govarkema.com This process involves the generation of free radicals from the peroxide, which then abstract hydrogen atoms from the polymer chains, leading to the formation of covalent bonds between them. nih.gov This creates a three-dimensional network structure that enhances the material's performance.
The integration of this compound into advanced functional materials is an active area of research. Its use as a crosslinking agent for commodity plastics like polyethylene can transform them into high-performance materials suitable for demanding applications. nih.gov The resulting crosslinked polymers exhibit improved dimensional stability at elevated temperatures, increased tensile strength, and enhanced resistance to solvents and chemical attack.
Furthermore, the principles of peroxide-initiated crosslinking can be applied to the fabrication of more complex functional materials. For example, this compound can be used to create hydrogels with tailored properties for biomedical applications. By controlling the crosslinking density, it is possible to tune the swelling behavior, mechanical strength, and drug release characteristics of the hydrogel. Additionally, the incorporation of this compound into composite materials can improve the adhesion between the polymer matrix and reinforcing fillers, leading to materials with superior strength and durability. mdpi.com
Future research in this area will likely focus on the development of "smart" materials that can respond to external stimuli. By incorporating this compound into polymer matrices that also contain responsive moieties, it may be possible to create materials that undergo controlled changes in their properties upon exposure to heat, light, or specific chemical environments.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for detecting and quantifying peroxides in dicyclohexyl peroxide samples?
- Methodological Answer : Use peroxide test strips (Method A) or iodide titration (Method B) to detect peroxides. For Method A, ensure test strips are compatible with organic peroxides and follow manufacturer instructions for calibration. For Method B, employ iodometric titration under inert conditions to avoid interference from atmospheric oxygen. Record peroxide concentrations and compare against safety thresholds (e.g., >10 ppm requires deactivation) .
Q. How can researchers mitigate risks of peroxide accumulation during storage of this compound?
- Methodological Answer :
- Store under inert gas (e.g., nitrogen or argon) to suppress radical-initiated peroxide formation .
- Monitor container evaporation rates and test peroxide levels before each use. Label containers with dates of receipt, opening, and testing to enforce disposal timelines .
- Use amber glassware to minimize light-induced degradation .
Q. What structural factors influence the propensity of this compound to form hazardous peroxides?
- Methodological Answer : Analyze the molecule’s C-H bond strength and susceptibility to autoxidation. Compare with structural analogs using computational tools (e.g., bond dissociation energy calculations) or reference tables (e.g., Kelly’s classification of peroxidizable compounds). Cyclohexyl groups may stabilize radical intermediates, accelerating peroxide formation under oxidative conditions .
Advanced Research Questions
Q. How can conflicting stability data for this compound across studies be resolved?
- Methodological Answer :
- Replicate experiments under controlled atmospheres (e.g., inert vs. air) and temperatures.
- Validate purity using HPLC or GC-MS to rule out impurities (e.g., residual solvents) that catalyze decomposition.
- Cross-reference kinetic data (e.g., Arrhenius plots) to identify discrepancies in activation energies .
Q. What advanced techniques are suitable for studying the decomposition kinetics of this compound?
- Methodological Answer :
- Use differential scanning calorimetry (DSC) to measure exothermic decomposition peaks and calculate activation energies.
- Perform time-resolved FTIR or Raman spectroscopy to track peroxide bond cleavage in real time.
- Combine computational modeling (e.g., DFT calculations) to predict decomposition pathways and compare with experimental data .
Q. How does the presence of this compound impact enzymatic or catalytic systems in hybrid materials research?
- Methodological Answer :
- Design controlled experiments to isolate peroxide-induced oxidative stress (e.g., measure catalase activity in biological systems or metal catalyst deactivation rates).
- Use ESR spectroscopy to detect radical intermediates generated during peroxide decomposition.
- Reference toxicity studies on analogous peroxides (e.g., dicumyl peroxide) to infer mechanistic pathways .
Data Management and Safety
Q. What labeling and documentation practices are critical for ensuring traceability in this compound research?
- Methodological Answer :
- Label containers with:
- Date received, opened, and tested.
- Peroxide concentration (ppm) from latest test.
- Inert gas storage status.
- Maintain a digital log with batch-specific data, including DSC stability profiles and disposal records .
Q. How should researchers handle this compound contaminated with high peroxide levels (>10 ppm)?
- Methodological Answer :
- Deactivate using reducing agents (e.g., ferrous sulfate) under controlled conditions.
- Consult institutional EH&S protocols for neutralization and waste disposal.
- Avoid distillation or heating, which may trigger explosive decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
